molecular formula C30H28O13 B12305201 Robustaside G CAS No. 1262023-42-6

Robustaside G

Cat. No.: B12305201
CAS No.: 1262023-42-6
M. Wt: 596.5 g/mol
InChI Key: DKNCSDJNWFKXEC-GEQWPRKQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Robustaside G involves the glycosylation of a 4-hydroxyphenoxy residue with a β-D-glucopyranoside. The reaction conditions typically include the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound is primarily achieved through the extraction from natural sources, particularly from the Grevillea plant. The extraction process involves the use of methanolic extracts of freeze-dried, ground plant material .

Chemical Reactions Analysis

Types of Reactions

Robustaside G undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Robustaside G has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

    Biology: The compound’s antimalarial activity makes it a subject of interest in the study of antimalarial drugs and their mechanisms.

    Medicine: this compound’s potential therapeutic properties are explored for developing new treatments for malaria and other diseases.

    Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Robustaside G exerts its effects through its interaction with specific molecular targets and pathways. The compound’s antimalarial activity is attributed to its ability to inhibit the growth and replication of Plasmodium species, the causative agents of malaria. The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed to interfere with the parasite’s metabolic processes .

Properties

CAS No.

1262023-42-6

Molecular Formula

C30H28O13

Molecular Weight

596.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-[(E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoyl]oxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoate

InChI

InChI=1S/C30H28O13/c31-18-1-3-21(4-2-18)41-28-27(43-24(35)10-16-30(39)13-7-20(33)8-14-30)26(37)25(36)22(42-28)17-40-23(34)9-15-29(38)11-5-19(32)6-12-29/h1-16,22,25-28,31,36-39H,17H2/b15-9+,16-10+/t22-,25-,26+,27-,28-/m1/s1

InChI Key

DKNCSDJNWFKXEC-GEQWPRKQSA-N

Isomeric SMILES

C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3(C=CC(=O)C=C3)O)O)O)OC(=O)/C=C/C4(C=CC(=O)C=C4)O

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C=CC3(C=CC(=O)C=C3)O)O)O)OC(=O)C=CC4(C=CC(=O)C=C4)O

Origin of Product

United States

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